7-Chloro-N,N-dimethylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-N,N-dimethylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGZPOQQPLFGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80540196 | |
| Record name | 7-Chloro-N,N-dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22072-07-7 | |
| Record name | 7-Chloro-N,N-dimethylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80540196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Chloro N,n Dimethylquinolin 4 Amine and Its Derivatives
Traditional Synthetic Approaches to the 4-Aminoquinoline (B48711) Core
The foundational quinoline (B57606) ring system can be constructed through various cyclization strategies, many of which remain staples in organic synthesis. These methods typically involve the reaction of an aniline (B41778) derivative with a suitable three-carbon synthon to form the pyridine (B92270) ring fused to the benzene (B151609) moiety.
The Conrad-Limpach synthesis is a classical method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgquimicaorganica.org The reaction proceeds by condensing an aniline with a β-ketoester. wikipedia.org
The mechanism begins with the formation of a Schiff base from the aniline and the keto group of the β-ketoester. wikipedia.org This intermediate is then heated to high temperatures (around 250 °C) in an inert, high-boiling solvent, such as mineral oil, to facilitate an electrocyclic ring closure, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline (B1666331) product. wikipedia.orgsynarchive.comnih.gov
To synthesize the scaffold of 7-Chloro-N,N-dimethylquinolin-4-amine, the Conrad-Limpach reaction would utilize 3-chloroaniline (B41212) as the starting material. The reaction with a β-ketoester, such as ethyl acetoacetate, would yield 7-chloro-4-hydroxy-2-methylquinoline. This 4-hydroxyquinoline is a crucial intermediate, as the hydroxyl group can be subsequently converted into a chlorine atom, setting the stage for the introduction of the dimethylamino group at the C4 position.
Table 1: Conrad-Limpach Synthesis for 7-Chloro-4-hydroxyquinoline (B73993) Precursor
| Reactant 1 | Reactant 2 | Key Step | Product |
|---|
The Doebner-Miller reaction is another cornerstone of quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like p-toluenesulfonic acid. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org
The reaction mechanism is complex and thought to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org Subsequent cyclization and oxidation lead to the formation of the quinoline ring. youtube.com A key feature of the Doebner-Miller reaction is its versatility; by varying the aniline and the α,β-unsaturated carbonyl compound, a wide library of substituted quinoline analogues can be produced. iipseries.orgslideshare.net For instance, reacting different substituted anilines with compounds like crotonaldehyde (B89634) or methyl vinyl ketone allows for the synthesis of quinolines with diverse substitution patterns on the benzene ring. iipseries.org This adaptability makes it a powerful tool for generating structural analogues of the target compound for structure-activity relationship studies.
Beyond the Conrad-Limpach and Doebner-Miller reactions, several other classical and modern methods are employed to construct the quinoline framework. rsc.orgnih.gov
Skraup Synthesis : This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). The glycerol dehydrates to form acrolein, which then reacts with the aniline. nih.goviipseries.org
Combes Synthesis : This method produces 2,4-disubstituted quinolines from the acid-catalyzed condensation and cyclization of anilines with β-diketones. rsc.orgiipseries.org
Friedländer Synthesis : In this reaction, a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone is condensed with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde) to form the quinoline. nih.govrsc.org
Gould-Jacobs Reaction : This pathway synthesizes 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate. rsc.org
Metal-Catalyzed Cyclizations : More contemporary approaches include transition metal-catalyzed reactions, such as the electrophilic cyclization of N-(2-alkynyl)anilines, which can proceed under mild conditions to afford a variety of substituted quinolines. rsc.orgnih.gov
Direct Synthesis of this compound
The most direct and common route to this compound involves the functionalization of a pre-formed quinoline core, specifically through a nucleophilic aromatic substitution (SNAr) reaction.
The key precursor for the direct synthesis is 4,7-dichloroquinoline (B193633) . researchgate.netmdpi.com This intermediate possesses a chlorine atom at the C4 position, which is highly activated towards nucleophilic substitution.
The synthesis of 4,7-dichloroquinoline itself typically begins with 3-chloroaniline, following a pathway analogous to the Conrad-Limpach or Gould-Jacobs reaction to produce 7-chloro-4-hydroxyquinoline . wikipedia.orgrsc.org The crucial intermediate derivatization step is the conversion of the 4-hydroxyl group into a better leaving group—a chlorine atom. This is commonly achieved by treating 7-chloro-4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃), yielding 4,7-dichloroquinoline. scispace.com
An alternative synthetic sequence involves the N-oxidation of 4,7-dichloroquinoline to form 4,7-dichloroquinoline 1-oxide , which can then undergo functionalization at other positions before the final amination step at C4. mdpi.com
The final step in the synthesis of this compound is the reaction of 4,7-dichloroquinoline with dimethylamine. This is a nucleophilic aromatic substitution where the dimethylamino group displaces the chlorine atom at the C4 position.
Several conditions have been explored to optimize this transformation. The reaction can be performed by heating 4,7-dichloroquinoline with dimethylamine, sometimes in excess or as a solution.
Table 2: Reaction Conditions for the Synthesis of this compound
| Precursor | Reagent | Solvent | Base | Temperature | Notes |
|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | Dimethylamine | Ethanol or THF | Sodium hydroxide (B78521) or Triethylamine (B128534) | Varies | Base deprotonates dimethylamine, enhancing nucleophilicity. |
| 4,7-Dichloroquinoline | N,N-dimethyl-ethane-1,2-diamine | Neat (no solvent) | - | 120-130 °C | For synthesis of a similar N,N-dimethyl derivative. nih.gov |
| Substituted 2,4-dichloroquinazoline | Diethylamine (B46881) | - | - | - | A similar amination on a quinazoline (B50416) core yielded 85.4%. scispace.com |
The selection of solvent is important; polar aprotic solvents can facilitate the reaction. The addition of a base like triethylamine can be used to scavenge the HCl formed during the reaction, driving it to completion. Yields for this type of nucleophilic substitution on the quinoline core are often good, though specific yield data for this compound is not consistently reported across general literature. However, analogous reactions, such as the synthesis of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, proceed by heating the chloroquinoline with the amine at elevated temperatures. nih.gov Similarly, the reaction of a related dichloro-derivative with diethylamine has been reported with a yield of 85.4%. scispace.com
Advanced Synthetic Strategies for the Compound and its Analogues
The synthesis of this compound and related compounds has evolved beyond classical methods, embracing modern catalytic systems and process technologies to improve efficiency and yield. A common precursor for these syntheses is 4,7-dichloroquinoline, which allows for nucleophilic substitution at the C4 position. researchgate.netplos.org
Catalytic Approaches (e.g., Transition Metal Catalysis for C-N Coupling)
Transition metal catalysis, particularly with palladium, has become a cornerstone for the formation of C-N bonds in the synthesis of 4-aminoquinolines. These methods offer high efficiency and broad functional group tolerance.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are instrumental in this context. Recent developments have focused on creating more active and stable catalyst systems. For instance, a palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one and various amines. This reaction utilizes Pd(OAc)₂, with Cu(OAc)₂ as an oxidant and 1,10-phenanthroline (B135089) as a ligand, to produce compounds like chloroquine (B1663885) in good yields. frontiersin.orgnih.gov
Multicomponent reactions catalyzed by palladium also provide an efficient route. A domino reaction involving ethynylarylamines, aryl iodides, carbon monoxide, and dialkylamines, catalyzed by PdCl₂(PPh₃)₂, can produce 2-aryl-4-dialkylaminoquinolines. frontiersin.orgnih.gov Another three-component cascade reaction, using Pd(OAc)₂ with Xantphos as a ligand, couples 2-bromoaniline, aryl/alkyl-acetylenes, and alkyl-isocyanides to form 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.orgnih.gov
Iron catalysis has also emerged as a cost-effective and environmentally friendly alternative. An iron-catalyzed method for producing quinazolines involves the reaction of 2-alkylamino benzonitriles with a Grignard reagent, followed by cyclization mediated by FeCl₂ and t-BuOOH. frontiersin.org
Below is a table summarizing various transition metal-catalyzed approaches for the synthesis of 4-aminoquinoline derivatives.
| Catalyst System | Reactants | Reaction Type | Key Features | Reference |
| Pd(OAc)₂ / Cu(OAc)₂ / 1,10-phenanthroline | 2,3-dihydroquinolin-4(1H)-one, Amines | Dehydrogenative Aromatization | Excellent group tolerance, oxygen balloon as oxidant. | frontiersin.orgnih.gov |
| PdCl₂(PPh₃)₂ | Ethynylarylamines, Aryl iodides, CO, Dialkylamines | Multicomponent Domino Reaction | Tandem conjugate addition/cyclization. | frontiersin.orgnih.gov |
| Pd(OAc)₂ / Xantphos / CuBr | 2-bromoaniline, Acetylenes, Isocyanides | Imidoylative Sonogashira/Cyclization Cascade | Three-component reaction, good compatibility with various substrates. | frontiersin.orgnih.gov |
| FeCl₂ / t-BuOOH | 2-alkylamino benzonitriles, Grignard reagents | C(sp³)-H Oxidation/Cyclization | Uses earth-abundant iron catalyst. | frontiersin.org |
Green Chemistry Principles in Synthesis (e.g., Solvent-free, Aqueous Media)
The principles of green chemistry are increasingly being integrated into quinoline synthesis to minimize environmental impact. researchgate.net This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.
The use of ionic liquids, such as 1-methyl 3-butylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), as a green solvent has been successfully applied in the microwave-assisted synthesis of 7-chloro-4-phenoxyquinolines from 4,7-dichloroquinoline. nih.gov Nanocatalysts are also at the forefront of green synthesis, offering high efficiency, reusability, and often allowing for reactions under solvent-free conditions. acs.org These methods typically proceed through established mechanistic pathways like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org
Formic acid has been identified as a versatile and biodegradable catalyst for quinoline synthesis, promoting direct synthesis from simple starting materials with high selectivity. ijpsjournal.com Visible-light-mediated reactions using inexpensive and non-toxic catalysts like titanium dioxide with oxygen as a green oxidant represent another sustainable approach for synthesizing quinolines. organic-chemistry.org
Microwave-Assisted and Flow Chemistry Applications for Efficient Production
To accelerate reaction times and improve yields, modern techniques such as microwave irradiation and continuous flow chemistry have been widely adopted for the synthesis of quinoline derivatives.
Microwave-Assisted Synthesis: Microwave-assisted synthesis dramatically reduces reaction times compared to conventional heating methods. For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline (B184009) and aryl heterocyclic amines in 2-propanol required only 20 minutes under microwave irradiation, compared to 12 hours with classical refluxing. nih.gov Similarly, 4-aminoquinolines can be prepared from 4,7-dichloroquinoline and various amines in DMSO at 140-180°C in just 20-30 minutes using microwave energy. frontiersin.org This rapid and efficient heating makes it a preferred method for high-throughput synthesis. nih.govorganic-chemistry.org
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of scalability, safety, and efficiency. numberanalytics.comresearchgate.net This technique has been applied to classical quinoline syntheses like the Friedländer and Skraup reactions. numberanalytics.comresearchgate.net Photochemical processes, which benefit from the uniform irradiation and short path lengths of flow reactors, have been developed for quinoline synthesis. researchgate.net A continuous photochemical process can convert amino-enone substrates into quinoline products with high throughput, exceeding one gram per hour. researchgate.netvapourtec.com This method can be combined with subsequent reactions, such as hydrogenation, in a telescoped process to generate further derivatives like tetrahydroquinolines. researchgate.netvapourtec.com
Regioselective Functionalization and Derivatization of the this compound Skeleton
Further modification of the this compound scaffold is crucial for developing analogues with tailored properties. Regioselective functionalization allows for precise chemical changes at specific positions on the quinoline ring or the amino side chain.
Modification of the Quinoline Ring System
The functionalization of the quinoline core, beyond the C4 and C7 positions, is often achieved through C-H activation or metalation strategies. These methods provide access to derivatives that are not easily synthesized through classical approaches.
The regioselectivity of metalation on chloro-substituted quinolines can be controlled by the choice of base. researchgate.netacs.org For example, using lithium diisopropylamide (LDA) typically leads to functionalization at the C3 position. In contrast, employing mixed lithium-magnesium or lithium-zinc amide bases can direct the functionalization to the C2 or C8 positions. researchgate.netacs.org This base-controlled regioselectivity is a powerful tool for creating diverse quinoline analogues.
Transition metal-catalyzed C-H activation represents a highly attractive and atom-economical strategy for functionalizing the quinoline ring. mdpi.comnih.gov Palladium-catalyzed C8-H direct arylation has been observed in trifluoromethyl-amino-quinoline (TFMAQ) derivatives, showcasing a unique reactivity pattern. nih.gov This reaction proceeds via an electrophilic aromatic substitution mechanism where the C8 position coordinates to the Pd(II) center. nih.gov Copper-catalyzed C2-carbamoylation of quinoline N-oxides has also been reported, further expanding the toolkit for selective functionalization. mdpi.com
The table below details examples of regioselective functionalization of the quinoline ring.
| Position | Reagent/Catalyst System | Reaction Type | Result | Reference |
| C2 or C8 | Lithium-magnesium/lithium-zinc amides | Metalation/Functionalization | C2 or C8 substituted quinolines | researchgate.netacs.org |
| C3 | Lithium diisopropylamide (LDA) | Metalation/Functionalization | C3 substituted quinolines | researchgate.netacs.org |
| C8 | Palladium(II) acetate | C-H Direct Arylation | C8-aryl substituted quinolines | nih.gov |
| C2 | CuBr / TBHP | C-H Carbamoylation (on N-oxide) | C2-carbamoyl quinoline N-oxides | mdpi.com |
Functionalization of the N,N-Dimethylamino Group
The N,N-dimethylamino group itself can be a site for chemical modification, although this is less common than ring functionalization. One-pot reductive N,N-dimethylation of nitro- or amino-substituted heteroarenes using a DMSO/HCOOH/Et₃N system is an efficient method for introducing this group. researchgate.net
Exploiting the Chloro Substituent for Further Transformations
The chloro substituent on the quinoline core, particularly at positions 4 and 7, serves as a versatile functional group for the synthesis of a diverse array of derivatives. Its reactivity allows for the introduction of new functionalities through various chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry for creating libraries of compounds from readily available chloroquinoline precursors. durham.ac.ukmdpi.com
Nucleophilic aromatic substitution (SNAr) is a primary strategy for functionalizing the 7-chloroquinoline (B30040) scaffold. In this reaction, the electron-deficient nature of the quinoline ring, enhanced by the nitrogen heteroatom, facilitates the attack of nucleophiles on the carbon atom bearing the chloro substituent. masterorganicchemistry.comlibretexts.org The chlorine atom, being a good leaving group, is displaced. The C4 position of the quinoline ring is generally more reactive towards nucleophilic attack than the C7 position. semanticscholar.org
This methodology is widely employed to introduce amine, ether, and thioether linkages. For instance, the reaction of 4,7-dichloroquinoline with various primary or secondary amines under thermal conditions, often without a solvent ("neat"), leads to the selective substitution of the C4-chloro group to produce 4-amino-7-chloroquinoline derivatives. nih.govresearchgate.net Further heating or modified conditions can lead to substitution at the C7 position as well. scholaris.ca
Researchers have synthesized series of 4-aminoquinoline derivatives by reacting 7-substituted-4-chloroquinolines with mono- and dialkylamines at elevated temperatures (120–130 °C). nih.gov Similarly, the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide was achieved by reacting a 4-chloroquinoline (B167314) derivative with morpholine (B109124) in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 120 °C. mdpi.com Another approach involves the use of ultrasound irradiation to promote the reaction between 4,7-dichloroquinoline and various amines in ethanol, yielding products in a short time frame. semanticscholar.org
The chloro group can also be displaced by an azide (B81097) ion (from NaN3), forming an azidoquinoline intermediate. This intermediate is a valuable precursor for creating 1,2,3-triazole rings via Huisgen 1,3-dipolar cycloaddition reactions. mdpi.com
Table 1: Examples of Nucleophilic Aromatic Substitution on Chloroquinolines
| Starting Material | Nucleophile | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4,7-Dichloroquinoline | N,N-dimethyl-propane-1,3-diamine | Neat, 130 °C, 8 h | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine | Not specified | nih.gov |
| N-(7-chloro-4-oxo-1,4-dihydroquinolin-2-yl)benzamide | Morpholine | K2CO3, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% | mdpi.com |
| 4,7-Dichloroquinoline | 3-Amino-1,2,4-triazole | Ethanol, Ultrasound, 90 °C, 30 min | 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine | Not specified | semanticscholar.org |
| 4,7-Dichloroquinoline | p-Aminoacetophenone | Absolute ethanol, reflux | 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one | Not specified | researchgate.net |
| 4,7-Dichloroquinoline | Sodium azide (NaN3) | DMF, 65 °C, 6 h | 4-Azido-7-chloro-quinoline | 86% | mdpi.com |
| 7-Chloro-8-amino-4-chloroquinoline | 2-Aminoethanol | 170 °C, 24 h | 2-((7-((8-amino-7-chloroquinolin-4-yl)amino)ethanol)) | Not specified | scholaris.ca |
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds, significantly expanding the structural diversity of derivatives obtainable from 7-chloroquinolines. acs.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are frequently utilized. researchgate.netmdpi.com
These reactions involve the oxidative addition of a palladium(0) catalyst to the aryl-chloride bond, followed by transmetalation with a coupling partner (e.g., a boronic acid in Suzuki coupling) and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com The development of advanced catalyst systems, including palladium precatalysts and specialized ligands, has enabled the efficient coupling of even less reactive aryl chlorides. acs.org
A sequential, regioselective palladium-catalyzed cross-coupling strategy has been demonstrated for 2,4,7-trichloroquinazoline, a related heterocyclic system. This approach allows for the selective functionalization at different positions, suggesting that similar strategies can be applied to dichloroquinolines to achieve controlled synthesis of multi-substituted products. nih.govnih.gov For example, a Suzuki coupling might be performed at the C-7 position using conditions such as Pd(OAc)2 as the catalyst, PPh3 as the ligand, and a suitable base. nih.gov
Metal-halogen exchange offers another route to functionalization. The chloro-substituent can be converted into a more reactive organometallic species. For instance, treatment with a mixed lithium-magnesium reagent can generate a magnesiated quinoline intermediate, which can then react with a variety of electrophiles to introduce new side chains. durham.ac.uk
Table 2: Examples of Palladium-Catalyzed Cross-Coupling of Chloroquinolines
| Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2,4,7-Trichloroquinazoline | Arylboronic acids | Pd(OAc)2 (10 mol%), Ph3P (30 mol%) | Heating to reflux | 7-Aryl-2,4-dichloroquinazoline | nih.gov |
| Aryl Chlorides (General) | Primary Amines | Pd precatalysts with various ligands (e.g., L11, L13) | Varied | N-Aryl amines | acs.org |
| Aryl Chlorides (General) | Terminal Olefins | Pd(OAc)2 (0.1 mol%) | Neutral alumina, Microwave (300 W), 20-25 min, solvent-free | Stilbenes (trans-alkenes) | mdpi.com |
Chemical Reactivity, Transformation Mechanisms, and Reaction Pathways of 7 Chloro N,n Dimethylquinolin 4 Amine
Electrophilic Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the pyridine (B92270) ring. Electrophilic attack typically occurs on the benzene ring, favoring positions 5 and 8. quora.com The reactivity of 7-Chloro-N,N-dimethylquinolin-4-amine in such reactions is modulated by the existing substituents.
The dimethylamino group at the 4-position is a strong activating group and directs electrophiles to the ortho and para positions. However, in the quinoline system, its effect is primarily on the pyridine ring, which is already deactivated. The chloro group at the 7-position is a deactivating, ortho-, para-directing group. biosynce.com
Nucleophilic Substitution Reactions at the 4-Position and 7-Chloro Position
Nucleophilic aromatic substitution (SNAE mechanism) is a prominent reaction for halo-substituted quinolines, particularly at the 4-position. tandfonline.comsemanticscholar.org The carbon at the 4-position of the quinoline ring is highly electrophilic, a characteristic enhanced by the adjacent nitrogen atom. Consequently, the 4-position in 4,7-dichloroquinoline (B193633) is significantly more reactive towards nucleophiles than the 7-position. tandfonline.comsemanticscholar.org
In the case of this compound, the 4-position is already substituted with a dimethylamino group. However, the C7-chloro group can undergo nucleophilic substitution, albeit under more forcing conditions than those required for the 4-position. These reactions typically require high temperatures and a suitable nucleophile. The reactivity of the 7-chloro position can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on 7-chloro-1-methyl-4-quinolone (B8277289) have demonstrated substitution with various O- and N-nucleophiles.
A variety of nucleophiles can be employed to displace the 7-chloro atom, leading to a wide array of derivatives. This reaction is a key strategy for the synthesis of analogs with modified properties.
| Nucleophile | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Amines (R-NH2) | 7-Amino derivatives | High temperature, often in a solvent like DMF or under neat conditions. | nih.gov |
| Thiols (R-SH) | 7-Thioether derivatives | Base catalyst (e.g., NaH) in an aprotic solvent. | tandfonline.com |
| Alkoxides (R-O-) | 7-Ether derivatives | Williamson ether synthesis conditions. | researchgate.net |
Quaternization and N-Oxidation Reactions of the Quinoline Nitrogen
The nitrogen atom of the quinoline ring in this compound is a tertiary amine and can undergo quaternization with alkyl halides. This reaction leads to the formation of a positively charged quinolinium salt. The reactivity towards quaternization can be influenced by the steric and electronic environment around the nitrogen atom. A PubChem entry documents the existence of a quaternized derivative, 7-chloro-1-[[3-[3-[[7-chloro-4-(dimethylamino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N,N-dimethylquinolin-1-ium-4-amine, confirming the feasibility of this transformation. Intramolecular quaternization involving aryl halides has also been reported in related heterocyclic systems. rsc.org
Furthermore, the quinoline nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. researchgate.net The resulting N-oxide can serve as a reactive intermediate for further functionalization of the quinoline ring. For example, the N-oxidation of 4,7-dichloroquinoline has been reported as a step in the synthesis of more complex derivatives.
Reductive and Oxidative Transformations of the Compound
The quinoline core of this compound can undergo reduction under various conditions. Catalytic hydrogenation or treatment with reducing agents like formic acid can lead to the formation of the corresponding tetrahydroquinoline derivative. nih.gov This dearomatization process transforms the planar, aromatic system into a more flexible, three-dimensional structure. nih.gov
Oxidative transformations can also be envisioned. While the quinoline ring itself is relatively resistant to oxidation, the dimethylamino group can be a site for oxidative reactions. For example, the oxidation of 7-dimethylamino-2-methylquinolines with selenium dioxide has been shown to yield quinoline-2-carbaldehyde derivatives. researchgate.net The oxidation of methyl groups on aromatic rings can be achieved with molecular oxygen in the presence of a catalyst like 4-N,N-dimethylaminopyridine (DMAP). nih.gov Although this compound lacks a methyl group, this highlights the potential for oxidation of substituents on the quinoline ring.
Cross-Coupling Reactions Involving the C7-Chloro Bond (e.g., Suzuki, Heck, Sonogashira)
The chloro-substituent at the C7 position provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the C7-chloro group with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 7-position. Studies on 4,7-dichloroquinoline have shown that Suzuki coupling can occur selectively at the 4-position or at both the 4- and 7-positions, depending on the reaction conditions and the relative reactivity of the C-Cl bonds. researchgate.net For this compound, the Suzuki coupling would be expected to proceed at the C7 position.
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Arylboronic acid | Pd(OAc)2, Pd(PPh3)4 | K2CO3, Na2CO3 | DME/H2O, Toluene | 7-Aryl-N,N-dimethylquinolin-4-amine | researchgate.net |
| Heteroarylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane | 7-Heteroaryl-N,N-dimethylquinolin-4-amine | organic-chemistry.org |
| Vinylboronic acid | Pd(PPh3)4 | NaOEt | Toluene/EtOH | 7-Vinyl-N,N-dimethylquinolin-4-amine | organic-chemistry.org |
Heck Reaction: The Heck reaction enables the coupling of the C7-chloro group with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically resulting in a 7-alkenylquinoline derivative. The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C7-chloro group and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method is highly valuable for the synthesis of 7-alkynylquinoline derivatives, which can serve as versatile intermediates for further transformations.
Photochemical and Photophysical Reaction Mechanisms of the Compound
The photophysical properties of quinoline derivatives are of significant interest for applications in materials science and as fluorescent probes. researchgate.netrsc.org The absorption and emission properties of this compound are influenced by its electronic structure. The quinoline core gives rise to π-π* transitions in the UV region. scielo.br The presence of the electron-donating dimethylamino group and the chloro substituent can cause shifts in the absorption and fluorescence spectra.
Studies on related quinoline systems have shown that the excited state dipole moment is often larger than the ground state dipole moment, indicating a more polar excited state. researchgate.net This can lead to solvatochromic effects, where the absorption and emission wavelengths are dependent on the polarity of the solvent. rsc.org
While specific photochemical reactions of this compound are not extensively documented, general principles suggest that upon absorption of UV light, the molecule can undergo several processes, including fluorescence, phosphorescence, and intersystem crossing to a triplet state. scielo.br The triplet state can be a reactive intermediate, potentially leading to photochemical reactions. The photostability of 4-amino-7-chloroquinolines is an important consideration in their applications, as prolonged exposure to light can lead to degradation. nih.gov
| Property | Description | Influencing Factors | Reference |
|---|---|---|---|
| Absorption (λmax) | Wavelength of maximum light absorption, typically π-π* transitions. | Substituents on the quinoline ring, solvent polarity. | rsc.orgscielo.br |
| Fluorescence (λem) | Wavelength of maximum light emission from the singlet excited state. | Substituents, solvent polarity, temperature. | rsc.orgscielo.br |
| Stokes Shift | Difference in wavelength between the absorption and emission maxima. | Molecular geometry changes between ground and excited states. | researchgate.net |
| Quantum Yield (ΦF) | Efficiency of the fluorescence process. | Non-radiative decay pathways, presence of quenchers. | rsc.org |
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 7 Chloro N,n Dimethylquinolin 4 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.
A complete assignment of the NMR signals for 7-Chloro-N,N-dimethylquinolin-4-amine requires a multi-nuclear approach, primarily utilizing ¹H and ¹³C NMR. While experimental data for this specific molecule is not widely published, expected chemical shifts can be predicted based on the known effects of substituents on the quinoline (B57606) ring. libretexts.orglibretexts.orgopenstax.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline ring are expected to appear in the downfield region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The singlet for the two methyl groups of the N,N-dimethylamino moiety would be found in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the quinoline ring will resonate in the aromatic region (typically 100-150 ppm). oregonstate.edu The carbons attached to the nitrogen of the dimethylamino group will have a characteristic chemical shift, and the quaternary carbons (those without attached protons) will typically show weaker signals.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR is a less common but valuable technique that can provide direct information about the electronic environment of the nitrogen atoms in the quinoline ring and the dimethylamino group. The chemical shifts of nitrogen are sensitive to hybridization and substitution. sigmaaldrich.com Given the low natural abundance and lower sensitivity of the ¹⁵N nucleus, isotopic enrichment may be necessary for detailed studies. sigmaaldrich.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and standard chemical shift ranges. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 8.4 - 8.6 (d) | 150 - 152 |
| 3 | 6.8 - 7.0 (d) | 108 - 110 |
| 4 | - | 155 - 157 |
| 5 | 7.9 - 8.1 (d) | 122 - 124 |
| 6 | 7.4 - 7.6 (dd) | 126 - 128 |
| 7 | - | 135 - 137 |
| 8 | 8.0 - 8.2 (d) | 125 - 127 |
| 4a | - | 148 - 150 |
| 8a | - | 120 - 122 |
| N(CH₃)₂ | 3.0 - 3.2 (s, 6H) | 40 - 42 |
Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, such as between H-2 and H-3, and between H-5 and H-6. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the three-dimensional structure. For instance, NOESY could show correlations between the N-methyl protons and nearby protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, the N-methyl protons would show an HMBC correlation to the C-4 carbon. mdpi.com
Solid-state NMR (ssNMR) provides valuable information about the structure, dynamics, and intermolecular interactions of molecules in the solid phase. This is particularly important for studying different crystalline forms (polymorphs) of a compound, which can have different physical properties. For quinoline derivatives like chloroquine (B1663885), ssNMR has been used to compare the conformation of the molecule in the solid state versus in solution. nih.gov For this compound, ssNMR could be employed to:
Characterize different polymorphs and identify differences in crystal packing.
Study intermolecular interactions, such as π-π stacking between the quinoline rings.
Investigate the conformation of the N,N-dimethylamino group relative to the quinoline ring in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is a fundamental technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).
ESI-MS: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, forming the [M+H]⁺ ion. The high resolution of the mass analyzer allows for the determination of the exact mass, which can be used to confirm the elemental formula. For C₁₁H₁₁ClN₂, the expected monoisotopic mass of the neutral molecule is 206.0611 Da. The protonated molecule [C₁₁H₁₂ClN₂]⁺ would have a calculated exact mass of 207.0689 Da.
MALDI-MS: MALDI is another soft ionization technique, often used for larger or less polar molecules, but it can also be applied to smaller molecules. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. It can be a complementary technique to ESI for confirming the molecular weight.
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation and identifying metabolites. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, the fragmentation of the [M+H]⁺ ion would likely involve cleavages of the quinoline ring and the dimethylamino group. The study of related 4-aminoquinoline (B48711) compounds can provide insight into expected fragmentation pathways. nih.gov
In metabolic studies, MS/MS is used to identify the products of biotransformation. A common metabolic pathway for compounds with N-alkyl groups is N-dealkylation. For this compound, the expected primary metabolites would be the N-desmethyl and N,N-didesmethyl analogs, formed by the enzymatic removal of one or both methyl groups. nih.gov LC-MS/MS methods are particularly powerful for separating and identifying these metabolites in complex biological matrices. nih.gov
Table 2: Predicted MS/MS Transitions for this compound and its Potential Metabolites
| Compound | Precursor Ion [M+H]⁺ (m/z) | Potential Product Ions (m/z) |
| This compound | 207.07 | Fragments from quinoline ring, loss of CH₃ |
| 7-Chloro-N-methylquinolin-4-amine (Metabolite) | 193.05 | Fragments from quinoline ring |
| 7-Chloroquinolin-4-amine (Metabolite) | 179.04 | Fragments from quinoline ring |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic arrangement in crystalline solids. Both single-crystal and powder XRD methods offer valuable information regarding the molecular structure, conformation, and packing of this compound.
In the case of this compound, the N,N-dimethylamino group at the 4-position is expected to influence the electronic distribution within the quinoline ring. The nitrogen atom of the dimethylamino group can adopt different hybridizations, potentially leading to different conformations. X-ray crystallography would be the definitive method to determine the precise bond lengths, bond angles, and torsional angles, which would reveal the extent of electronic delocalization and steric interactions.
Furthermore, the potential for tautomerism in 4-aminoquinolines is a subject of interest. While the amino form is generally favored, the possibility of an imino tautomer exists. Single-crystal XRD is an invaluable tool for unambiguously identifying the predominant tautomeric form in the solid state by locating the positions of hydrogen atoms. Studies on related 4-aminoquinoline compounds have predominantly shown the amino tautomer to be present in the crystalline state.
Powder X-ray diffraction (PXRD) complements single-crystal data by providing a fingerprint of the crystalline phase. While not providing the same level of atomic detail, PXRD is crucial for phase identification, purity assessment, and studying polymorphism. For novel N-substituted tetrahydroquinolines, PXRD has been used to determine unit cell parameters and space groups, demonstrating its utility in characterizing new quinoline derivatives cambridge.orgcambridge.org. A representative PXRD pattern would exhibit a unique set of diffraction peaks (2θ values) and intensities, which can be indexed to a specific crystal lattice.
Table 1: Representative Crystallographic Data for a Substituted Quinoline Derivative (Note: This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 995.6 |
| Z | 4 |
Co-crystallization of small molecules with their biological targets, typically proteins, is a cornerstone of structure-based drug design. For 4-aminoquinoline derivatives, which are known to exhibit biological activity, obtaining co-crystal structures can elucidate the specific molecular interactions responsible for their mechanism of action. For instance, 4-aminoquinolines are known to target plasmepsin, a key enzyme in the malaria parasite Plasmodium falciparum mdpi.comnih.gov.
While a co-crystal structure of this compound with a biological target has not been reported, studies on analogous compounds provide a framework for what might be expected. X-ray diffraction of such a co-crystal would reveal the binding mode of the ligand within the active site of the protein. This includes identifying key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the quinoline ring and aromatic residues of the protein. This structural information is invaluable for designing more potent and selective inhibitors.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Structure and Photophysical Properties
UV-Vis absorption and fluorescence emission spectroscopy are essential techniques for probing the electronic transitions and photophysical properties of molecules like this compound. The presence of the chromophoric quinoline ring system and the auxochromic N,N-dimethylamino group gives rise to characteristic absorption and emission spectra.
The position, intensity, and shape of the absorption and emission bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In general, quinoline derivatives exhibit absorption bands in the UV region corresponding to π-π* transitions. The introduction of an electron-donating group like the N,N-dimethylamino group can lead to an additional intramolecular charge transfer (ICT) band.
Studies on similar aromatic molecules with N,N-dimethylamino groups have shown that an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the more polar excited state relative to the ground state in polar solvents. The absorption spectrum may show a less pronounced shift. This behavior is indicative of an increase in the dipole moment upon excitation.
Table 2: Expected UV-Vis Absorption and Fluorescence Emission Maxima of this compound in Different Solvents (Note: This table presents expected trends and hypothetical data based on studies of related compounds.)
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) |
| Cyclohexane | 2.0 | ~320 | ~380 |
| Dichloromethane | 8.9 | ~325 | ~400 |
| Acetonitrile | 37.5 | ~330 | ~420 |
| Ethanol | 24.6 | ~330 | ~425 |
The analysis of solvatochromic shifts using models like the Lippert-Mataga equation can provide quantitative information about the change in dipole moment between the ground and excited states.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the deactivation pathways of the excited state.
For aromatic molecules with N,N-dimethylamino groups, the quantum yield and lifetime can be significantly influenced by the solvent and temperature. In many cases, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield due to the stabilization of non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states.
While specific data for this compound is not available, studies on analogous compounds like 9-(N,N-dimethylamino)anthracene have shown that fluorescence quantum yields can vary significantly with solvent polarity iitkgp.ac.in. Lifetimes are often measured using time-correlated single photon counting (TCSPC). For many fluorescent organic molecules, lifetimes are typically in the nanosecond range.
Table 3: Representative Photophysical Data for an N,N-Dimethylamino Aromatic Compound (Note: This table presents representative data from an analogous compound for illustrative purposes.)
| Solvent | Quantum Yield (ΦF) | Lifetime (τF) (ns) |
| Cyclohexane | 0.65 | 10.2 |
| Acetonitrile | 0.20 | 3.5 |
| Ethanol | 0.15 | 2.8 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can also be used for conformational analysis. The vibrational modes of this compound can be predicted and assigned with the aid of computational methods, such as Density Functional Theory (DFT).
The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the quinoline ring, the C-Cl bond, and the N,N-dimethylamino group.
Key expected vibrational modes include:
Quinoline ring vibrations: C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations of the aromatic rings are expected in the 1650-1400 cm⁻¹ range. Ring breathing modes and other deformations will appear at lower wavenumbers.
C-Cl vibration: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region. Its exact position can be influenced by the electronic environment.
N,N-dimethylamino group vibrations: C-H stretching vibrations of the methyl groups will be present in the 3000-2800 cm⁻¹ region. The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ range.
Table 4: Expected Characteristic Vibrational Frequencies for this compound (Note: This table is based on general group frequencies and data from related quinoline derivatives.)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (CH₃) | 3000 - 2800 |
| C=C / C=N Ring Stretch | 1650 - 1400 |
| C-N Stretch (Aromatic-Amine) | 1350 - 1250 |
| C-Cl Stretch | 800 - 600 |
Detailed analysis of the vibrational spectra, often in conjunction with DFT calculations, can also provide insights into the conformational state of the molecule. For example, changes in the vibrational frequencies or the appearance of new bands could indicate the presence of different conformers in different environments (e.g., solid state vs. solution). The combination of FTIR and Raman spectroscopy is particularly powerful, as some vibrational modes may be more active in one technique than the other due to selection rules spectroscopyonline.comnih.gov.
Chromatographic Methods for Purity, Isolation, and Quantitative Analysis in Research
Chromatography is a powerful laboratory technique for the separation of mixtures. The principle relies on the differential partitioning of a compound between a mobile phase and a stationary phase. For a molecule like this compound, different chromatographic methods can be optimized to achieve high-resolution separation and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for purity assessment, isolation of the compound from reaction mixtures, and quantitative determination in various matrices.
The most common mode of HPLC for analyzing 4-aminoquinoline derivatives is reversed-phase chromatography. globalresearchonline.net In this setup, a non-polar stationary phase, typically a C18-bonded silica column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The pH of the buffer can be adjusted to control the ionization state of the amine, thereby influencing its retention on the column.
For the detection of this compound, several types of detectors can be employed, each offering distinct advantages:
UV-Visible (UV-Vis) Detector: The quinoline ring system in the molecule contains a chromophore that absorbs ultraviolet light. A UV-Vis detector is therefore a simple and robust method for its detection and quantification. The selection of an appropriate wavelength, typically near the absorbance maximum of the compound, ensures high sensitivity.
Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD or PDA detector provides the advantage of acquiring the entire UV-Vis spectrum of the eluting peak. This is particularly useful for peak purity analysis and for identifying the compound based on its spectral signature.
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of specificity and sensitivity. An MS detector can confirm the identity of the compound by determining its molecular weight and can also provide structural information through fragmentation analysis. This is invaluable for impurity profiling and metabolite identification studies.
The purity of this compound samples is typically determined by HPLC to be greater than 95% for research applications. mdpi.com
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 5.8) (80:20, v/v) globalresearchonline.net |
| Flow Rate | 1.0 mL/min globalresearchonline.net |
| Detector | UV at 344 nm globalresearchonline.net |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Expected Retention Time | ~ 3-5 minutes |
Example Research Data for HPLC Purity Analysis:
| Sample ID | Peak Area | % Purity |
| Batch A | 1254300 | 99.5% |
| Batch B | 1198750 | 98.9% |
| Batch C | 1225600 | 99.2% |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, the direct analysis of amines like this compound by GC can be challenging due to their polarity and basicity, which can lead to poor peak shape and adsorption on the column.
To overcome these issues, derivatization is a common strategy. This involves chemically modifying the amine group to create a more volatile and less polar derivative. Acylation, using reagents like trifluoroacetic anhydride, is a widely used method for the derivatization of amines. researchgate.net The resulting trifluoroacetylated derivative is more amenable to GC analysis.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of the stationary phase for the column is critical for achieving good resolution. A non-polar or medium-polarity column is typically used for the analysis of such derivatives.
Detection in GC is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (GC-MS), which provides definitive identification of the analyte and any impurities.
Typical GC Method for Derivatized this compound:
| Parameter | Condition |
| Derivatizing Agent | Trifluoroacetic Anhydride |
| Column | HP-5 or similar 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID or MS |
| Detector Temperature | 300 °C |
Hypothetical GC Analysis Results:
| Compound | Retention Time (min) |
| Trifluoroacetylated Derivative | 12.8 |
| Potential Impurity 1 | 10.5 |
| Potential Impurity 2 | 14.2 |
Chiral chromatography is a specialized branch of chromatography used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a chiral center, typically a carbon atom bonded to four different groups.
Upon examination of the structure of this compound, it is evident that the molecule does not possess a chiral center. All atoms within the molecule have planes of symmetry, and it is superimposable on its mirror image. Therefore, this compound is an achiral compound and does not exist as a pair of enantiomers.
Consequently, chiral chromatography is not an applicable technique for the analysis of this compound, as there are no enantiomers to separate. While chiral chromatography is a critical tool for the analysis of many other chiral quinoline derivatives, it is not relevant for this specific achiral compound. nih.govnih.gov
Computational and Theoretical Chemistry Investigations of 7 Chloro N,n Dimethylquinolin 4 Amine
Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to determine the electronic structure of molecules. These calculations provide a foundational understanding of a molecule's geometry, stability, and electronic properties. While specific DFT studies focused exclusively on 7-Chloro-N,N-dimethylquinolin-4-amine are not prevalent in the literature, the principles can be applied based on studies of similar quinoline (B57606) derivatives. dergipark.org.trresearchgate.net For instance, calculations on related compounds like 4-hydroxy-3-cyano-7-chloro-quinoline have been performed using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311G(d,p) basis set to optimize molecular geometry and predict vibrational frequencies. dergipark.org.tr Such studies establish the electron distribution, identifying regions susceptible to electrophilic or nucleophilic attack, which is crucial for predicting chemical behavior.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. rsc.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer. rsc.orgresearchgate.net
For this compound, FMO analysis would map the distribution of these orbitals across the molecule. It is expected that the HOMO would be localized on the electron-rich portions of the molecule, such as the dimethylamino group and the quinoline ring's nitrogen atom, which are the primary sites for donating electron density. Conversely, the LUMO would likely be distributed over the electron-deficient regions, influenced by the electron-withdrawing chloro group. This analysis helps in predicting how the molecule would interact with biological targets or other reactants.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Term | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). The primary site of interaction with electrophiles. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). The primary site of interaction with nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates molecular stability and reactivity. A small gap implies higher reactivity and potential for charge transfer. researchgate.net |
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule. scispace.com It maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, nucleophilic sites), while blue indicates regions of positive electrostatic potential (electron-poor, electrophilic sites). rsc.orgresearchgate.net Green and yellow represent areas with neutral or intermediate potential. rsc.org
For this compound, an EPS map would likely show:
Negative Potential (Red): Concentrated around the nitrogen atom of the quinoline ring and potentially the nitrogen of the dimethylamino group, making these sites targets for electrophilic attack or hydrogen bond donation.
Positive Potential (Blue): Located around the hydrogen atoms and influenced by the electron-withdrawing chlorine atom, indicating sites susceptible to nucleophilic attack.
This visualization is invaluable for predicting how the molecule will orient itself when approaching a receptor binding site, highlighting regions important for intermolecular interactions like hydrogen bonding and electrostatic complementarity. scispace.com
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational flexibility of a molecule and how it interacts with its environment, such as a solvent.
For this compound, MD simulations could be employed to:
Explore Conformational Landscapes: Identify the most stable three-dimensional arrangements (conformers) of the molecule in different environments. This is particularly important for the side chain, revealing its preferred orientations.
Analyze Solvation Effects: Simulate the molecule in an aqueous environment to understand how water molecules arrange around it and to calculate the free energy of solvation. This is critical for predicting solubility and bioavailability.
Study Drug-Target Interactions: If a biological target is known, MD simulations can assess the stability of the ligand-receptor complex over time, providing insights into the binding dynamics and residence time. The process typically involves placing the molecule in a simulated water box, minimizing the system's energy, and then equilibrating it under controlled temperature and pressure before a production run for data analysis. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.
Several QSAR studies have been performed on series of 7-chloro-4-aminoquinoline derivatives to understand the structural requirements for their biological activities, such as antimalarial and anti-mycobacterial effects. asianpubs.orgnih.gov These models use molecular descriptors—numerical values that describe the steric, electronic, or hydrophobic properties of a molecule—to build a mathematical equation that can predict the activity of new, unsynthesized analogs. asianpubs.org
One study on 7-chloro-4-aminoquinoline derivatives as antimalarial agents used multiple linear regression (MLR) to develop a QSAR model based on steric (Molar Refractivity, MR), hydrophobic (log P), and electronic (Dipole Moment, DM) factors. asianpubs.org Another advanced study employed Hologram QSAR (HQSAR), a 2D-QSAR technique, to analyze a dataset of 42 7-chloro-4-aminoquinolines against Mycobacterium tuberculosis. nih.govresearchgate.net This method avoids the need for 3D structural alignment and can generate predictive models. researchgate.net The HQSAR models for both the amino and imino tautomers of the 4-aminoquinoline (B48711) moiety showed high statistical significance, with cross-validated correlation coefficients (q²) of 0.80 and 0.77, respectively, indicating good predictive power. nih.govresearchgate.net
Table 2: Statistical Results from HQSAR Modeling of 7-Chloro-4-aminoquinoline Derivatives
| Tautomer Form | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error (SE) |
| Amino (I) | 0.80 | 0.97 | 0.12 |
| Imino (II) | 0.77 | 0.98 | 0.10 |
Data sourced from a study on the anti-mycobacterial evaluation of 7-chloro-4-aminoquinolines. nih.govresearchgate.net
These models can guide the rational design of new derivatives by predicting which structural modifications are likely to enhance biological activity.
In Silico Prediction of Spectroscopic Parameters and Biological Interactions
In silico methods can predict various spectroscopic data and how a molecule might interact with biological targets.
Spectroscopic Parameters: DFT and ab initio calculations can be used to predict spectroscopic properties. For example, the Gauge-Independent Atomic Orbital (GIAO) method can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given structure. researchgate.net Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed, although they often require scaling to match experimental values. dergipark.org.tr Mass spectrometry fragmentation patterns can also be simulated to aid in structural elucidation.
Biological Interactions: Molecular docking is a primary in silico tool for predicting biological interactions. It involves placing a ligand (like this compound) into the binding site of a target protein and scoring the different poses based on their binding affinity. This helps identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. For instance, docking studies on similar quinoline derivatives have identified potential interactions with enzymes like P. falciparum lactate (B86563) dehydrogenase (pfLDH).
Reaction Pathway Simulations and Transition State Analysis
Computational chemistry can be used to model entire chemical reactions, providing a detailed understanding of the reaction mechanism. This involves:
Reaction Pathway Simulation: Mapping the potential energy surface of a reaction from reactants to products. This identifies the lowest energy path the reaction is likely to follow.
Transition State Analysis: Locating the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.
For this compound, these methods could be applied to study its synthesis, such as the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline (B193633) and dimethylamine. nih.gov By calculating the energy barriers for different potential pathways, researchers can optimize reaction conditions (e.g., temperature, solvent) to improve yields and minimize byproducts. While specific studies on this reaction for the title compound are not detailed in the available literature, the methodology is a standard computational approach for mechanistic organic chemistry.
Biological and Pharmacological Research Applications of 7 Chloro N,n Dimethylquinolin 4 Amine
Exploration of Molecular Targets and Binding Mechanisms
The biological effects of 7-Chloro-N,N-dimethylquinolin-4-amine and its derivatives are rooted in their interactions with specific biomolecules. Understanding these interactions at a molecular level is key to elucidating their mechanism of action and potential therapeutic applications.
Enzyme Kinetics and Inhibition Studies
The 4-aminoquinoline (B48711) core is a versatile pharmacophore known to interact with various enzymes. For instance, derivatives of the 7-chloro-4-aminoquinoline structure have been investigated as inhibitors of plasmepsin 2, an aspartic protease essential for the survival of the malaria parasite Plasmodium falciparum. nih.govresearchgate.net The mechanism of action for many 4-aminoquinolines in malaria involves the inhibition of hemozoin formation, a process where the parasite detoxifies heme released from digested hemoglobin. asm.orgresearchgate.net This inhibition is thought to be mediated by the compound's ability to form a complex with heme, preventing its polymerization into hemozoin. asm.org The electron-withdrawing nature of the chlorine atom at the 7-position is considered crucial for this activity. researchgate.netyoutube.com
Furthermore, computational predictions suggest that modifying the 7-chloro-4-aminoquinoline scaffold, for example by introducing a morpholine (B109124) group, can create derivatives with potential activity as protein kinase inhibitors and phosphodiesterase modulators. mdpi.com Novel hybrids incorporating a benzimidazole (B57391) moiety have also been synthesized and studied for their potential to inhibit tyrosine-protein kinase c-Src, a key enzyme in some cancer signaling pathways. mdpi.com
Receptor Binding Assays and Ligand-Target Interactions
While specific receptor binding assays for this compound are not extensively detailed in the literature, research on related hybrid compounds provides insight into potential target classes. For example, when the 7-chloro-4-aminoquinoline nucleus is chemically linked to a 2-pyrazoline (B94618) moiety, the resulting hybrid molecules have been investigated for a range of pharmacological effects, including Cannabinoid CB1 receptor antagonism. nih.gov This suggests that the quinoline (B57606) scaffold can be used to anchor molecules to various receptor sites, with the specific activity being determined by the other parts of the hybrid structure.
Nucleic Acid (DNA/RNA) Interaction Studies
Derivatives of the 7-chloroquinoline (B30040) structure have demonstrated the ability to interact with and damage nucleic acids. A study on a large series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that these compounds can induce apoptosis in cancer cells by inhibiting DNA and RNA synthesis. mdpi.com At concentrations five times their half-maximal inhibitory concentration (IC50), these derivatives caused an accumulation of cells in the G0/G1 phase of the cell cycle, pointing to a direct or indirect interference with nucleic acid replication and transcription processes. mdpi.com This antimutagenic potential highlights another avenue for the therapeutic application of this class of compounds. mdpi.com
Protein-Ligand Docking and Molecular Dynamics Simulations
Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in understanding how 7-chloro-4-aminoquinoline derivatives interact with their protein targets. Docking studies have been employed to investigate the binding of these compounds to enzymes like P. falciparum plasmepsin 2, providing a rationale for their observed antimalarial effectiveness. nih.govresearchgate.net These simulations help predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For example, a series of chloroquine (B1663885) analogs were designed and evaluated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). Molecular docking was used to assess the binding affinity of each analog to the enzyme's active site. nih.gov Similarly, to understand the antiproliferative activity of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, molecular docking studies were performed against tyrosine-protein kinase c-Src, with the results helping to explain the observed inhibitory activity against various cancer cell lines. mdpi.com Hologram Quantitative Structure–Activity Relationship (HQSAR) modeling, which considers the 3D structure of the molecules, has also been used to analyze amino-imino tautomers of 7-chloro-4-aminoquinolines for their anti-mycobacterial activity. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity and physicochemical properties. For the 7-chloro-4-aminoquinoline scaffold, extensive research has been conducted to understand the role of different substituents on its efficacy.
Impact of Structural Modifications on Biological Potency and Selectivity
The potency and selectivity of 4-aminoquinoline derivatives are highly sensitive to modifications at various positions of the quinoline ring and the amino side chain.
The 7-Position: The substituent at the 7-position of the quinoline ring is a major determinant of biological activity.
Halogens: An electron-withdrawing group at this position is generally considered essential for antimalarial activity. youtube.com Studies comparing different halogens have shown that 7-iodo and 7-bromo analogs are as active as the corresponding 7-chloro derivatives against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogs were found to be less potent. nih.gov
Other Groups: Replacing the 7-chloro group with a methoxy (B1213986) group (an electron-donating group) typically leads to a significant decrease or complete loss of antimalarial activity. youtube.comnih.gov However, substituting it with a larger phenoxy or biaryl group has, in some cases, yielded compounds with high potency against multi-drug resistant malaria strains. nih.govjohnshopkins.edu
The table below summarizes the effect of different substituents at the 7-position on the antiplasmodial activity against chloroquine-susceptible P. falciparum.
| 7-Position Substituent | Relative Activity vs. 7-Chloro | IC50 Range (nM) | Reference |
| -Cl (Chloro) | Baseline | 3-12 | nih.gov |
| -Br (Bromo) | Similar to Chloro | 3-12 | nih.gov |
| -I (Iodo) | Similar to Chloro | 3-12 | nih.gov |
| -F (Fluoro) | Less Active | 15-50 | nih.gov |
| -CF3 (Trifluoromethyl) | Less Active | 15-50 | nih.gov |
| -OCH3 (Methoxy) | Inactive/Less Active | 17-150 | nih.gov |
The 4-Amino Side Chain: Modifications to the N,N-dimethylamino group and the alkyl chain at the 4-position also profoundly affect activity. The basicity of the terminal amine is critical for the compound's accumulation in the acidic food vacuole of the malaria parasite, a key step in its mechanism of action. researchgate.net Altering the length and structure of the side chain has been a primary strategy to overcome chloroquine resistance, leading to the development of short-chain analogs that are active against resistant parasite strains. asm.orgnih.gov The creation of hybrid molecules, where the 7-chloro-4-aminoquinoline core is linked to other pharmacophores like benzimidazoles or pyrazolines, is another successful strategy to enhance and diversify biological activity, leading to compounds with significant antiproliferative and antifungal properties. mdpi.comnih.gov
Identification of Key Pharmacophoric Features
While the broader 7-chloro-4-aminoquinoline structure is a well-established pharmacophore nih.govnih.gov, specific studies detailing the pharmacophoric contributions of the N,N-dimethyl substitution of this compound through biological testing are not available.
Cellular Mechanisms of Action in Vitro
No specific data was found for this compound in the following areas:
In Vivo Pharmacodynamic Studies (Mechanistic Research Focus)
In vivo pharmacodynamic studies are crucial for understanding a compound's effect on a living organism. For this compound, research has been initiated, particularly in the context of parasitic diseases.
A study investigating new therapeutic agents for leishmaniasis evaluated a chloroquinoline derivative identified as this compound, referred to as GF1059. nih.gov The research demonstrated its efficacy against Leishmania infantum and Leishmania amazonensis. nih.gov In vivo experiments in mice showed that treatment with GF1059 resulted in a reduced parasite load compared to the control group, although it was less effective than the reference drug Amphotericin B. nih.gov The study highlighted the compound's high effectiveness against both the promastigote and amastigote stages of the parasites in in vitro tests, with a notable selectivity index. nih.gov
While these findings establish a pharmacodynamic effect, the primary focus of the available research has been on the anti-leishmanial efficacy rather than a deep dive into the specific molecular mechanisms of action in vivo. The mechanism is suggested to be related to mitochondrial changes and an increase in lipid inclusions within the parasites. nih.gov
Specific target engagement studies for this compound are not extensively documented in publicly available literature. For the broader class of 4-aminoquinolines, the primary target in malaria parasites is understood to be the inhibition of hemozoin formation in the parasite's digestive vacuole. However, for other applications, such as anticancer or anti-leishmanial activity, the precise molecular targets are often multifaceted and less clearly defined. Research on related compounds suggests that potential targets could include topoisomerases, protein kinases, or pathways involved in autophagy.
There is a lack of specific biomarker identification and validation studies for this compound. In the context of the anti-leishmanial activity of the related compound GF1059, a potential biomarker for its efficacy would be the reduction in parasite load. nih.gov Generally, for quinoline derivatives being investigated for anticancer properties, biomarkers could include the expression levels of target proteins or changes in signaling pathways that are modulated by the compound.
Omics-Based Approaches (Transcriptomics, Proteomics, Metabolomics) for Comprehensive Biological Impact Assessment
No specific transcriptomic, proteomic, or metabolomic studies focused on the effects of this compound were identified in the reviewed literature. However, such "omics" approaches are increasingly being applied to the broader class of quinoline derivatives to understand their mechanisms of action and resistance. For instance, proteomic studies on Leishmania infantum resistant to other treatments have identified up-regulation of proteins like cytosolic tryparedoxin, which could be a general response to drug-induced stress and a potential area of investigation for compounds like this compound. nih.gov
Drug Repurposing and Scaffold Exploration Studies Involving the Compound
The 7-chloroquinoline scaffold is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with multiple biological targets. This makes it a prime candidate for drug repurposing and scaffold exploration.
While specific drug repurposing initiatives for this compound are not detailed, its structural similarity to chloroquine suggests potential for investigation in areas where chloroquine has been explored, such as oncology and virology. The primary research avenue for this compound appears to be as a lead structure in the development of new agents against parasitic diseases like leishmaniasis. nih.gov
Scaffold exploration studies often utilize the 7-chloroquinoline core to create hybrid molecules, combining it with other pharmacologically active groups to enhance efficacy or overcome resistance. The synthesis of various derivatives from the 7-chloroquinoline nucleus is a common strategy to develop new compounds with potential anticancer, antimalarial, and antimicrobial activities.
Advanced Applications and Emerging Research Frontiers for 7 Chloro N,n Dimethylquinolin 4 Amine
Development as Fluorescent Probes and Chemical Sensors
Quinoline (B57606) and its derivatives are recognized for their fluorescent properties, making them attractive candidates for the development of chemical sensors. Their rigid structure and ability to engage in photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms upon interaction with analytes form the basis of their sensing capabilities. Research in this area, however, has predominantly focused on derivatives of the core 7-chloroquinoline (B30040) structure rather than 7-Chloro-N,N-dimethylquinolin-4-amine itself.
The 7-chloroquinoline moiety has been incorporated into fluorescent sensors for the detection of various metal ions. These sensors typically operate via a chelation-enhanced fluorescence mechanism. The nitrogen atom in the quinoline ring and other strategically placed donor atoms can coordinate with metal ions, which in turn modulates the photophysical properties of the molecule, leading to a detectable change in fluorescence.
While direct studies on this compound as a metal ion sensor are not extensively documented, research on related quinoline derivatives provides a strong basis for its potential in this area. For instance, quinoline-based sensors have been developed for the detection of biologically and environmentally significant metal ions such as Fe³⁺, Zn²⁺, and Hg²⁺. nih.govmdpi.commdpi.com The general principle involves the suppression of fluorescence quenching or the enhancement of fluorescence upon binding to the target metal ion.
Table 1: Examples of Quinoline-Based Fluorescent Metal Ion Sensors (Note: The following data is based on research on quinoline derivatives, not specifically this compound)
| Sensor Derivative | Target Ion | Detection Mechanism | Solvent System |
| Quinoline-hydrazone derivative | Fe³⁺ | Fluorescence quenching | Ethanol/water |
| 8-Aminoquinoline derivative | Zn²⁺ | Chelation-enhanced fluorescence | Aqueous solution |
| Phenylimidazole-based probe | Hg²⁺ | Ratiometric fluorescence | Not specified |
This table is illustrative and compiled from general findings on quinoline-based sensors.
The development of fluorescent probes for monitoring pH is crucial for understanding various biological processes. Quinoline derivatives have emerged as promising candidates for pH sensing due to the pH-dependent protonation of the quinoline nitrogen, which can significantly alter the molecule's electronic structure and, consequently, its fluorescence properties. researchgate.net
Research has demonstrated that modifications to the quinoline scaffold can tune the pKa of the sensor, making it suitable for monitoring pH in different cellular compartments or environments. For example, 7-amino-1-methylquinolinium-based sensors have been synthesized and shown to be highly sensitive in aqueous solutions. nih.gov While specific data for this compound is not available, the inherent properties of the 7-chloroquinoline core suggest its potential for development into pH-sensitive fluorescent probes.
Beyond pH, the sensing of other biological molecules is an active area of research. For instance, fluorescent probes based on a ratiometric response mechanism have been developed for the detection of molecules like formaldehyde. rsc.org
Ratiometric fluorescent probes offer significant advantages over intensity-based probes, as the ratiometric signal, which is based on the ratio of fluorescence intensities at two different wavelengths, can provide a built-in correction for environmental effects and probe concentration. The quinoline scaffold has been utilized in the design of ratiometric probes for various analytes, including metal ions and pH. mdpi.comresearchgate.net
These probes are particularly valuable as imaging agents in biological systems, allowing for the visualization of analyte distribution in living cells. mdpi.com The cell-permeable nature of many quinoline derivatives further enhances their utility in bio-imaging applications. For example, a ratiometric fluorescent probe for Hg²⁺ has been successfully used for imaging in living cells. mdpi.com
Table 2: Characteristics of a Quinoline-Based Ratiometric Probe for Bio-imaging (Note: The following data is based on a study of a quinoline derivative, not specifically this compound)
| Probe Characteristic | Value/Observation |
| Target Analyte | Hg²⁺ |
| Fluorescence Response | Ratiometric (increase at 520 nm, decrease at 445 nm) |
| Application | Imaging in MCF-7, A549, and Hela cells |
This table is based on findings from a study on a phenylimidazole-based ratiometric probe incorporating a different heterocyclic system.
Potential in Organic Electronics and Materials Science Research
The application of quinoline derivatives in organic electronics is an emerging field, driven by their favorable electronic properties, thermal stability, and potential for structural modification. While this area is less explored for this compound, theoretical and experimental studies on related compounds provide a glimpse into their potential.
Quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are well-known electron-transporting and emitting materials in OLEDs. The potential of other quinoline derivatives as components in OLEDs is an area of active investigation. A study on 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ) demonstrated its utility as a blue-emitting material in an OLED device. mdpi.com The device exhibited a bright blue emission with a peak wavelength of 425 nm. mdpi.com
Research into 7-chloroquinoline derivatives for OLED applications is limited. However, the inherent electronic properties of the quinoline ring suggest that with appropriate molecular design, derivatives of this compound could be developed as electron-transporting or emissive materials. Further research is needed to explore this potential.
In the realm of solar energy, quinoline derivatives have been theoretically investigated as potential sensitizers in Dye-Sensitized Solar Cells (DSSCs). mdpi.com These studies use computational methods like Density Functional Theory (DFT) to predict the electronic and optical properties of designed molecules and their suitability for use in solar cells.
A theoretical study on new quinoline-derivative dyes proposed several compounds with promising characteristics for DSSC applications, including a small band gap and high light-harvesting efficiency. mdpi.com The study suggested that compounds with a D-π-A (Donor-π-Acceptor) structure could be effective sensitizers. mdpi.com While experimental data on the performance of this compound in OPVs or DSSCs is not currently available, these theoretical findings open avenues for future experimental validation.
Table 3: Theoretical Photovoltaic Properties of Proposed Quinoline-Based Dyes for DSSCs (Note: This data is from a theoretical study on proposed quinoline derivatives and does not include this compound)
| Proposed Dye | Structure Type | Predicted Max. Absorption (nm) | Predicted Light Harvesting Efficiency (LHE) |
| D1C | D-π-A | > 540 | > 0.78 |
| D2C | D-π-A | > 540 | > 0.78 |
| D3C | D-π-A | > 540 | > 0.78 |
| R3C | D-π-A | > 540 | > 0.78 |
This table is based on theoretical predictions from a study on newly designed quinoline derivatives. mdpi.com The field of organic photovoltaics (OPVs) also presents opportunities for novel materials, though the application of 7-chloroquinoline derivatives in this specific area remains largely unexplored.
Catalytic Activity in Organic Transformations
While direct research into the catalytic activity of this compound is still an emerging field, the broader class of 4-aminoquinoline (B48711) derivatives serves as a crucial scaffold for developing highly effective ligands in metal-catalyzed organic reactions. The structural features of this compound—specifically the nitrogen atoms within the quinoline ring and at the 4-position amino group—provide excellent coordination sites for transition metals. These sites are fundamental to the construction of sophisticated catalyst systems.
Derivatives of 4,7-dichloroquinoline (B193633) are frequently used as precursors to synthesize ligands for various catalytic transformations. mdpi.com The nitrogen atom in the quinoline ring can coordinate to a metal center, and this interaction can be modulated by the electronic properties of substituents on the ring. The presence of the electron-donating dimethylamino group and the electron-withdrawing chloro group in this compound allows for fine-tuning of the ligand's electronic character, which in turn influences the catalytic activity of the corresponding metal complex.
For instance, related compounds like [(7-chloroquinolin-4-yl)amino]acetophenones have been successfully used to form copper(II) complexes. nih.gov In these complexes, the ligand coordinates to the metal through the endocyclic nitrogen of the quinoline ring. nih.gov Such complexes are investigated for various applications, and the underlying principle of using the quinoline core as a ligand framework is directly applicable. Pincer palladium complexes, which are powerful catalysts for cross-coupling reactions, have also been developed using quinoline-based scaffolds. mdpi.com These examples underscore the potential of this compound to serve as a valuable ligand in designing catalysts for a range of organic transformations, including C-C and C-N bond-forming reactions.
| Catalyst System Type | Reaction | Role of Quinoline Derivative | Potential Advantage |
| Copper(II) Complexes | Oxidation, Coupling Reactions | Serves as a chelating ligand through ring and exocyclic nitrogens. nih.gov | Enhanced stability and catalytic turnover. |
| Palladium Pincer Complexes | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Forms part of a tridentate ligand scaffold. mdpi.com | High efficiency and selectivity in bond formation. |
| Ruthenium Catalysts | Hydrogenation, Metathesis | Acts as a directing group or part of the ligand sphere. | Control over stereochemistry and reaction pathways. |
This table is illustrative, based on the catalytic applications of the broader 4-aminoquinoline class.
Supramolecular Chemistry and Host-Guest Complexation Studies
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules bound together by non-covalent forces. mdpi.com A key area within this field is host-guest chemistry, where a "host" molecule with a cavity can enclose a smaller "guest" molecule. taylorfrancis.com The formation of these host-guest complexes can dramatically alter the properties of the guest, such as its solubility, stability, and reactivity. taylorfrancis.com
This compound possesses ideal characteristics to act as a guest molecule. Its aromatic quinoline core is hydrophobic, making it suitable for inclusion within the nonpolar cavities of common host molecules like cyclodextrins, calixarenes, and cucurbiturils. thno.orgnih.gov These macrocyclic hosts are extensively used to encapsulate guest molecules, driven by forces such as hydrophobic and van der Waals interactions. thno.orgnih.gov
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them excellent hosts for nonpolar guests in aqueous solutions. nih.gov The quinoline portion of this compound could readily fit into the cavity of β-cyclodextrin or γ-cyclodextrin.
Cucurbiturils (CBs): These pumpkin-shaped macrocycles have a hydrophobic cavity and two carbonyl-lined portals that can engage in strong ion-dipole and hydrogen bonding interactions with suitable guests. thno.org Research on a similar compound, 7-(diethylamino)quinolin-2(1H)-one, has demonstrated its ability to form stable complexes with cucurbit researchgate.neturil, highlighting the potential for such interactions. nih.gov
Calixarenes and Pillararenes: These are other classes of macrocyclic hosts with tunable cavity sizes and functionalities that can bind a wide array of guest molecules, including drugs and dyes, through a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions. thno.orgnih.gov
The study of host-guest complexation with this compound could lead to the development of novel drug delivery systems, sensors, or stimuli-responsive materials.
| Host Family | Primary Driving Force(s) for Complexation | Potential Guest Moiety of the Compound | Reference Principle |
| Cyclodextrins | Hydrophobic interactions | Quinoline ring system | nih.gov |
| Cucurbiturils | Hydrophobic interactions, Ion-dipole interactions | Quinoline core, Protonated amine groups | thno.org |
| Calixarenes | Hydrophobic interactions, π-π stacking | Aromatic quinoline structure | thno.org |
| Pillararenes | Hydrophobic and electrostatic interactions | Quinoline core and charged derivatives | nih.gov |
This table outlines potential interactions based on established principles of host-guest chemistry.
Bioimaging and Theranostics Research
Theranostics refers to an emerging medical paradigm that combines therapy and diagnostics, aiming to develop agents that can simultaneously visualize a disease state and deliver a therapeutic effect. The quinoline scaffold is a privileged structure in this field due to the inherent pharmacological activities and favorable photophysical properties of many of its derivatives. nih.govmdpi.com
Quinoline-based compounds are often fluorescent, a property that is essential for bioimaging. mdpi.com They can be designed as fluorescent probes that "light up" in the presence of specific biological targets or environmental conditions. The fluorescence of a quinoline derivative can be sensitive to factors like pH, polarity, or binding to a biomolecule, making it a versatile platform for creating sensors. While this compound itself is not noted for strong native fluorescence, it serves as an excellent building block for more complex fluorescent probes. For example, it can be derivatized with fluorophores like nitrobenzo-oxa-diazole (NBD), which becomes highly fluorescent upon reacting with amines, to create targeted imaging agents. biotium.com
The "therapy" aspect of theranostics comes from the well-documented biological activities of the 4-amino-7-chloroquinoline core, which is the basis for the antimalarial drug chloroquine (B1663885). nih.govnih.gov This scaffold has also been shown to possess significant anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov
By combining the imaging potential of a modified quinoline dye with the cytotoxic effects of the 4-amino-7-chloroquinoline core, a single molecule could potentially be developed to both identify tumor tissues through fluorescence imaging and simultaneously exert an anticancer effect. Research into quinoline-based theranostic ligands for targeting specific proteins overexpressed in cancers is an active and promising area of investigation. nih.gov
| Quinoline Derivative Type | Application Area | Principle of Action | Relevant Research |
| Fluorescent Quinoline Probes | Bioimaging / Sensing | Changes in fluorescence intensity or wavelength upon binding to a target (e.g., ion, protein). | Quinoline is a core component of many fluorescent probes. mdpi.com |
| Quinoline-Metal Complexes | Theranostics | The complex acts as both an imaging contrast agent and a therapeutic. | Quinoline derivatives are used to create theranostic ligands. nih.gov |
| Quinoline-Drug Conjugates | Targeted Therapy & Imaging | A quinoline-based imaging agent is linked to a potent drug for targeted delivery. | The 4-aminoquinoline scaffold has known anticancer effects. nih.govnih.gov |
This table summarizes the application of the broader quinoline class in bioimaging and theranostics.
Future Directions and Persistent Challenges in the Academic Research of 7 Chloro N,n Dimethylquinolin 4 Amine
Rational Design of Next-Generation Analogues
The academic pursuit of novel therapeutic agents frequently utilizes the 7-chloroquinoline (B30040) scaffold, present in drugs like chloroquine (B1663885), as a foundational structure. mdpi.com Future research is heavily focused on the rational design of next-generation analogues of 7-Chloro-N,N-dimethylquinolin-4-amine to enhance efficacy, overcome drug resistance, and broaden the spectrum of biological activity. A primary strategy is molecular hybridization, which involves covalently linking the 7-chloroquinoline core with other known pharmacologically active moieties. mdpi.comnih.gov This approach has led to the development of diverse hybrid compounds with promising activities. For instance, hybrids incorporating chalcones, pyrazolines, and benzimidazoles have been synthesized and investigated for their antiproliferative and antifungal properties. nih.govresearchgate.netmdpi.com
Another key design strategy is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to fuse the quinoline (B57606) core with 1,2,3-triazole rings. mdpi.comscielo.br This method is highly efficient and modular, allowing for the rapid generation of a library of diverse analogues for screening. scielo.br Research has also focused on modifying the side chains attached to the 4-amino position to create derivatives active against drug-resistant strains of pathogens. researchgate.netnih.gov
Computational chemistry plays a pivotal role in modern analogue design. Quantitative Structure-Activity Relationship (QSAR) studies are employed to build models that predict the biological activity of hypothetical structures, guiding synthetic efforts toward more promising candidates. researchgate.net Advanced techniques, such as artificial neural networks (ANN), have been used to create predictive QSAR models for designing analogues with specific targets, such as the SARS-CoV-2 main protease (Mpro). nih.gov
Table 1: Strategies in the Rational Design of 7-Chloroquinoline Analogues
| Design Strategy | Example Pharmacophore | Target Application | Reference(s) |
|---|---|---|---|
| Molecular Hybridization | Chalcone | Anticancer, Antimalarial | researchgate.net |
| Pyrazoline | Antiproliferative, Antifungal | nih.gov | |
| Benzimidazole (B57391) | Antiproliferative (Leukemia, Lymphoma) | mdpi.com | |
| Click Chemistry (CuAAC) | 1,2,3-Triazole | Antimalarial, Anticancer | mdpi.comscielo.br |
| Side-Chain Modification | ω-aminoacyl and -alkyl chains | Antimalarial (resistant strains) | nih.gov |
| Computational Design | ANN-based QSAR | Antiviral (SARS-CoV-2) | nih.gov |
Elucidation of Novel Biological Targets and Therapeutic Pathways
While the 7-chloroquinoline core is historically linked to antimalarial action through the inhibition of heme detoxification in Plasmodium falciparum, current research is dedicated to uncovering new biological targets and therapeutic applications. nih.gov A significant area of investigation is oncology, where derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB468), cervical (HeLa), and colorectal (CaCo-2) cancers. mdpi.comnih.gov The mechanisms behind these anticancer activities are diverse and represent novel pathways for this class of compounds. Studies have identified targets such as Topoisomerase 1, an enzyme critical for DNA replication, and various protein kinases like c-Src, which are involved in cell signaling and proliferation. mdpi.comnih.gov Some analogues are also predicted to act as phosphodiesterase modulators. mdpi.com
The therapeutic potential of these compounds is expanding into virology. Analogues of 7-chloro-4-aminoquinoline have been evaluated for activity against Influenza A virus and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.gov Specifically, rationally designed derivatives have shown potential as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov
Beyond these areas, research has pointed towards other potential applications. Derivatives have been synthesized and tested for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net Furthermore, some compounds have been found to activate the transcriptional activity of NR4A2, a nuclear receptor involved in neuroprotection, suggesting a potential therapeutic pathway for inflammation-induced neuronal cell death.
Table 2: Investigated Biological Targets for 7-Chloroquinoline Derivatives
| Therapeutic Area | Biological Target/Pathway | Investigated Cell Lines/Organisms | Reference(s) |
|---|---|---|---|
| Anticancer | Topoisomerase 1 (Topo 1) | Various human cancer cell lines | nih.gov |
| Tyrosine-protein kinase c-Src | Leukemia and lymphoma cell lines | mdpi.com | |
| Apoptosis Induction | Breast cancer cell lines (MCF-7, MDA-MB468) | nih.gov | |
| Antiviral | SARS-CoV-2 Main Protease (Mpro) | In vitro enzymatic assays | nih.gov |
| Influenza A Virus (IAV) | In vitro cell-based assays | nih.gov | |
| Antitubercular | Mycobacterium tuberculosis H37Rv | In vitro culture | researchgate.net |
| Neuroprotection | NR4A2 Nuclear Receptor | Dopaminergic neurons |
Expansion into Underexplored Material Science Applications
While the vast majority of academic research on this compound and its derivatives focuses on medicinal chemistry, there is an emerging and largely underexplored potential for these compounds in material science. The quinoline framework itself is a privileged structure in the development of functional materials. mdpi.com Derivatives of this compound are being investigated for their utility in creating advanced materials such as organic semiconductors. The electronic properties of the quinoline ring system, which can be tuned by substituents like the electron-withdrawing chlorine atom and the electron-donating dimethylamino group, make it a candidate for applications in organic electronics. This area remains a frontier for research, offering opportunities to develop novel materials with unique photophysical or electronic properties derived from the quinoline scaffold.
Development of More Sustainable and Efficient Synthetic Routes
A persistent challenge in chemical research is the development of synthetic pathways that are not only high-yielding but also environmentally sustainable and efficient. The traditional synthesis of 4-aminoquinoline (B48711) derivatives often involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline (B193633) with the desired amine. nih.gov While effective, this method can require harsh conditions, such as high temperatures over extended periods. nih.gov
Table 3: Comparison of Synthetic Routes for 7-Chloroquinoline Derivatives
| Synthetic Strategy | Description | Advantages | Reference(s) |
|---|---|---|---|
| Classical SNAr | Nucleophilic substitution of 4,7-dichloroquinoline with an amine. | Straightforward, well-established. | researchgate.netnih.gov |
| C-H Functionalization | N-oxide directed C-H amidation followed by C4 substitution. | High regioselectivity, milder conditions, atom economy. | mdpi.comacs.org |
| Click Chemistry (CuAAC) | Copper-catalyzed cycloaddition of an azide (B81097) derivative with an alkyne. | High efficiency, mild conditions, modular, high yields. | mdpi.comscielo.br |
Addressing Challenges in Specific Research Methodologies and Data Interpretation
The academic investigation of this compound and its analogues is not without its challenges, spanning from synthesis to biological evaluation and data analysis. A significant methodological hurdle in the development of new antimalarial agents is overcoming the challenge of drug resistance. nih.gov Biological assays must be conducted on both drug-sensitive and drug-resistant strains of P. falciparum to properly evaluate the potential of new analogues to combat resistance. nih.gov In synthesis, researchers can face unexpected difficulties; for example, a planned amidation reaction to create a specific benzimidazole hybrid failed to yield the desired product, highlighting the practical challenges in multi-step syntheses. mdpi.com
In the realm of data interpretation, the increasing reliance on computational models like QSAR and molecular docking presents its own set of challenges. While these tools are powerful for guiding rational drug design, their predictions require rigorous experimental validation to be confirmed. nih.govnih.gov A fascinating and complex challenge in structural characterization has also been identified. Studies of a related 4-aminoquinoline derivative revealed that it exists in the solid state as a stable imine tautomer, rather than the expected amine form. researchgate.net This is considered an anomalous case for nitrogen heterocyles and underscores a significant challenge in data interpretation, as the assumed chemical structure may not be the one responsible for the observed biological activity, complicating the understanding of structure-activity relationships and reaction mechanisms. researchgate.net
Table 4: Persistent Challenges in 7-Chloroquinoline Research
| Challenge Area | Specific Challenge | Implication | Reference(s) |
|---|---|---|---|
| Biological Assays | Overcoming drug resistance in pathogens. | Requires testing against multiple resistant strains to ensure efficacy. | nih.govnih.gov |
| Synthetic Chemistry | Failure of specific reaction steps. | Can halt or delay the synthesis of target compounds. | mdpi.com |
| Computational Modeling | Validation of in silico predictions. | Docking and QSAR results are predictive and must be confirmed experimentally. | nih.govnih.gov |
| Structural Characterization | Existence of unexpected stable tautomers (imine vs. amine). | Complicates structural analysis and the understanding of true structure-activity relationships. | researchgate.net |
Q & A
Q. What are the optimized synthetic routes for 7-Chloro-N,N-dimethylquinolin-4-amine, and how can purity be validated?
The compound is typically synthesized via nucleophilic substitution reactions. For example, 4,7-dichloroquinoline reacts with dimethylamine under basic conditions (e.g., K₂CO₃ or triethylamine) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at elevated temperatures . Purification involves column chromatography (silica gel) or recrystallization using solvents like ethyl acetate/hexane. Purity is validated via HPLC (≥95% purity) and structural confirmation via ¹H/¹³C NMR, which identifies characteristic signals such as the quinoline C-4 amine proton (δ ~6.5 ppm) and dimethylamino group protons (δ ~3.0 ppm) .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Key factors include:
- Strict control of reaction stoichiometry (e.g., 1.2–2.0 equivalents of amine nucleophile relative to 4,7-dichloroquinoline) .
- Use of anhydrous solvents (e.g., THF, NMP) and inert atmospheres (N₂/Ar) to prevent hydrolysis .
- Standardized workup procedures, such as quenching with saturated NaHCO₃ and repeated extractions with dichloromethane .
- Detailed spectral data (NMR, HRMS) for batch-to-batch comparison .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR spectroscopy : Confirms regioselective substitution at the C-4 position of quinoline and absence of unreacted starting materials .
- HPLC : Monitors reaction progress and ensures final purity (>95%) .
- Mass spectrometry (ESI-MS or HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine isotopes) .
Advanced Research Questions
Q. How does structural modification of this compound influence its biological activity?
SAR studies reveal:
- The quinoline core is essential for antileishmanial activity; replacing chlorine at C-7 with bulkier groups (e.g., CF₃) reduces potency .
- The dimethylamino group at C-4 enhances solubility and membrane permeability. Substituting it with morpholine or piperazine alters pharmacokinetics but may improve target binding .
- Adding hydrophobic side chains (e.g., ferrocenyl triazoles) increases antiparasitic activity by promoting intracellular accumulation .
Q. What experimental models are suitable for evaluating the in vivo efficacy of this compound?
- Leishmania models : BALB/c mice infected with L. donovani or L. amazonensis are treated orally (5–10 mg/kg/day for 10 days). Parasite load in splenic aspirates is quantified via microscopy or qPCR .
- Pharmacokinetic studies : Plasma half-life (t₁/₂), bioavailability, and tissue distribution are assessed using LC-MS/MS. For example, GF1059 (a derivative) showed a t₁/₂ of ~40 hours in preclinical models .
Q. How can researchers resolve contradictions in activity data across different parasite strains?
- Strain-specific assays : Test against diverse Plasmodium falciparum strains (e.g., Dd2, K1, 3D7) to identify resistance mechanisms linked to pfcrt or pfmdr1 mutations .
- Mechanistic studies : Use fluorescence-based assays to compare compound uptake in sensitive vs. resistant strains. For instance, chloroquine-resistant P. falciparum exhibits reduced accumulation due to efflux pumps .
Q. What strategies improve the selectivity index (SI) of this compound derivatives?
- Prodrug design : Incorporate enzymatically cleavable groups (e.g., esters) to reduce off-target toxicity .
- Targeted delivery : Conjugate with nanoparticles or antibodies specific to parasite surface markers (e.g., Leishmania gp63) .
- Dual-target inhibition : Combine with inhibitors of redox enzymes (e.g., trypanothione reductase) to enhance lethality in parasites while sparing host cells .
Methodological Considerations
Q. How should researchers design dose-response experiments for this compound?
- Use a logarithmic concentration range (e.g., 0.1–100 µM) in triplicate.
- Include positive controls (e.g., amphotericin B for Leishmania) and vehicle controls (DMSO <0.1%) .
- Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism) and confirm with ATP-based viability assays (e.g., CellTiter-Glo®) .
Q. What computational tools aid in predicting the binding mode of derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
